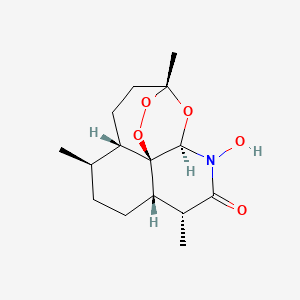

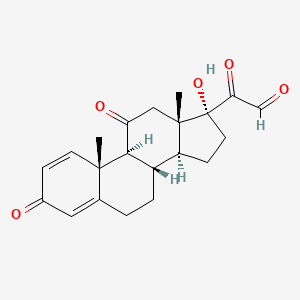

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to "3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose" involves multiple steps, including the protection of hydroxyl groups, the introduction of azido groups, and subsequent modifications. For example, the synthesis of 6-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-D-galactose by inversion of configuration at C-4 of the amino sugar unit demonstrates the complexity of synthesizing modified sugars. This process includes condensation, acetylation, hydrolysis, and methanesulfonylation steps to achieve the desired compound (Miyai & Jeanloz, 1972).

Applications De Recherche Scientifique

Synthesis of Glycopeptides and Glycolipids

- Scientific Field : Organic Chemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is a key component in the synthesis of glycopeptides and glycolipids . These compounds have significant roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .

- Methods of Application : The compound is used in an improved synthesis process to produce α-d-galactopyranosyl bromide, which is then used in the synthesis of glycopeptides and glycolipids .

- Results or Outcomes : The improved synthesis process has been published and peer-reviewed, indicating its effectiveness and reliability .

Building Block in Chemical Synthesis

- Scientific Field : Chemical Synthesis

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used as a building block in chemical synthesis . It’s an analog of N-acetylmannosamine (ManNAc) and has been used in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .

- Methods of Application : The compound is used in the synthesis of fluorescent probes for lysosomal labeling .

- Results or Outcomes : The synthesized probes have been used successfully for lysosomal labeling .

Synthesis of α-d-galactopyranosyl bromide

- Scientific Field : Organic Chemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used in the synthesis of α-d-galactopyranosyl bromide . This compound is a key component in the synthesis of glycopeptides and glycolipids .

- Methods of Application : The compound is used in an improved synthesis process to produce α-d-galactopyranosyl bromide .

- Results or Outcomes : The improved synthesis process has been published and peer-reviewed, indicating its effectiveness and reliability .

Synthesis of Fluorescent Probes for Lysosomal Labeling

- Scientific Field : Biochemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used in the synthesis of fluorescent probes for lysosomal labeling . These probes are used to study the structure and function of lysosomes, which are important cellular organelles .

- Methods of Application : The compound is used in the synthesis of fluorescent probes, which are then used for lysosomal labeling .

- Results or Outcomes : The synthesized probes have been used successfully for lysosomal labeling .

Synthesis of Differently Substituted Trimers

- Scientific Field : Biochemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .

- Methods of Application : The compound is used in the synthesis of these trimers .

- Results or Outcomes : The synthesized trimers have been used successfully in immunological experiments .

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose

- Scientific Field : Organic Chemistry

- Summary of Application : “3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose” is used in the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose . This compound plays an important role in α-selective glycosylations .

- Methods of Application : The compound is used in the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose .

- Results or Outcomes : The synthesized compound has been used successfully in α-selective glycosylations .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources. However, it’s important to handle it with care, considering the general safety concerns regarding the synthesis and handling/storage of azide transfer reagents3.

Orientations Futures

The future directions of the research on this compound could involve the development of more efficient synthesis methods and further investigation into its potential applications in the field of synthetic carbohydrate chemistry3.

Please note that this analysis is based on the available information and may not cover all aspects of the compound. For a more detailed analysis, please refer to the original papers and sources.

Propriétés

Numéro CAS |

83025-10-9 |

|---|---|

Nom du produit |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose |

Formule moléculaire |

C₁₂H₁₇N₃O₈ |

Poids moléculaire |

331.28 |

Synonymes |

2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)